molecular formula C20H27BrO3 B1397207 Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate CAS No. 701232-18-0

Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate

Cat. No.: B1397207
CAS No.: 701232-18-0
M. Wt: 395.3 g/mol
InChI Key: KHJFBONPIDNZAS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate typically involves multiple steps. One common approach starts with the preparation of 2-bromo-2-methylpropanoic acid, which is then esterified to form ethyl 2-bromo-2-methylpropanoate . This intermediate is further reacted with 4-(4-hydroxyphenyl)cyclohexanone under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and interactions with biological molecules. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate is unique due to its specific combination of functional groups and structural complexity. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry, where precise molecular interactions are crucial.

Properties

IUPAC Name

ethyl 2-[4-[4-(2-bromo-2-methylpropanoyl)phenyl]cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BrO3/c1-4-24-18(22)13-14-5-7-15(8-6-14)16-9-11-17(12-10-16)19(23)20(2,3)21/h9-12,14-15H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJFBONPIDNZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)C(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730574
Record name Ethyl {4-[4-(2-bromo-2-methylpropanoyl)phenyl]cyclohexyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701232-18-0
Record name Ethyl {4-[4-(2-bromo-2-methylpropanoyl)phenyl]cyclohexyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate
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Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate
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Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate
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